2-{2-[(4-methoxybenzyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide
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Overview
Description
2-{2-[(4-methoxybenzyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxybenzyl group, an amino group, and a diphenylacetamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-methoxybenzyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the oxidative diazotization of 2-hydroxy-4-methoxy-5-amino-benzyl to form 2-hydroxy-4-methoxy-5-diazonium-benzyl, followed by reductive elimination to yield the desired product . The reaction conditions often require specific reagents such as soamyl nitrite and 1,2-ethanedithiol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and precise control of temperature, pressure, and reagent concentrations to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-methoxybenzyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-{2-[(4-methoxybenzyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{2-[(4-methoxybenzyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-Amino-5-ethylpyrimidine derivatives
Uniqueness
Its methoxybenzyl and diphenylacetamide moieties contribute to its versatility in various chemical reactions and biological interactions .
Properties
Molecular Formula |
C24H24N2O4 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[2-oxo-2-(N-phenylanilino)ethoxy]acetamide |
InChI |
InChI=1S/C24H24N2O4/c1-29-22-14-12-19(13-15-22)16-25-23(27)17-30-18-24(28)26(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15H,16-18H2,1H3,(H,25,27) |
InChI Key |
STXROZHABLQOIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)COCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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